![molecular formula C26H25ClN4O3 B10919279 [4-(4-Chlorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10919279.png)
[4-(4-Chlorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone
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Overview
Description
[4-(4-CHLOROBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that features a combination of piperazine, isoxazole, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-CHLOROBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Isoxazole Formation: The isoxazole ring is formed via cycloaddition reactions, often involving nitrile oxides and alkenes.
Coupling Reactions: The final step involves coupling the piperazine and isoxazole derivatives using Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) on the benzyl ring, converting them to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are commonly employed in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Azides and thioethers.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [4-(4-CHLOROBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium: This compound shares the chlorobenzyl and piperazine moieties but differs in its pyrimidine structure.
3-benzyl/piperazino-methyl-1,2,4-thiadiazole derivatives: These compounds contain similar piperazine and benzyl groups but differ in their thiadiazole structure.
Uniqueness
The uniqueness of [4-(4-CHLOROBENZYL)PIPERAZINO][6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C26H25ClN4O3 |
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Molecular Weight |
477.0 g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone |
InChI |
InChI=1S/C26H25ClN4O3/c1-17-24-22(15-23(28-25(24)34-29-17)19-5-9-21(33-2)10-6-19)26(32)31-13-11-30(12-14-31)16-18-3-7-20(27)8-4-18/h3-10,15H,11-14,16H2,1-2H3 |
InChI Key |
PMDIBBUHQLEHHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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